2-(2-Methyl-1H-benzimidazol-1-YL)-N'-(3-phenyl-2-propenylidene)acetohydrazide
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Overview
Description
2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-phenyl-2-propenylidene)acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-phenyl-2-propenylidene)acetohydrazide typically involves the condensation of 2-methyl-1H-benzimidazole with an appropriate hydrazide derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding oxides.
Reduction: Reduction reactions may yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce benzimidazole oxides, while reduction may yield benzimidazole hydrides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-phenyl-2-propenylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzimidazole: A simpler derivative with similar core structure.
N’-Phenylacetohydrazide: Another related compound with comparable functional groups.
Uniqueness
2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-phenyl-2-propenylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
308095-67-2 |
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Molecular Formula |
C19H18N4O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C19H18N4O/c1-15-21-17-11-5-6-12-18(17)23(15)14-19(24)22-20-13-7-10-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,22,24)/b10-7+,20-13+ |
InChI Key |
OBRIRPAPWWRYPO-ADCWSOHQSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)N/N=C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NN=CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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